3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone
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Overview
Description
3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. The presence of multiple functional groups, including hydroxyl, methoxy, and methyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Hydroxyl and Methyl Groups: The 2,3-dihydroxy-3-methylbutyl side chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the quinolinone intermediate.
Methoxylation: The methoxy groups at positions 4 and 6 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the side chain can undergo oxidation to form ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(2,3-dioxo-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone.
Reduction: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-1,2-dihydroquinolinone.
Substitution: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone can be studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be explored for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of
Properties
CAS No. |
5911-88-6 |
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Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C17H23NO5/c1-17(2,21)14(19)9-12-15(23-5)11-8-10(22-4)6-7-13(11)18(3)16(12)20/h6-8,14,19,21H,9H2,1-5H3 |
InChI Key |
JTXJNCKPWSEGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=C(C2=C(C=CC(=C2)OC)N(C1=O)C)OC)O)O |
Origin of Product |
United States |
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